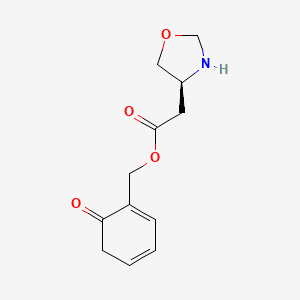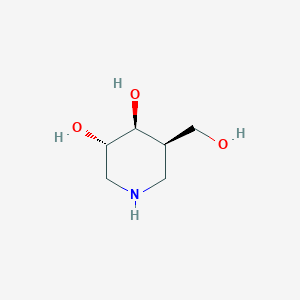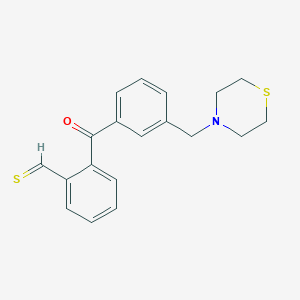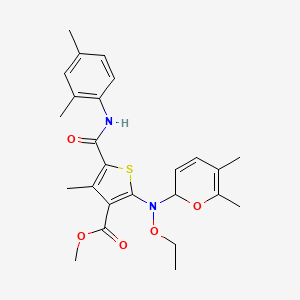![molecular formula C13H17NO3S B11771907 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B11771907.png)
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol is a heterocyclic compound with the molecular formula C₁₃H₁₇NO₃S. It is characterized by a bicyclic structure containing a nitrogen atom and a tosyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol typically involves the reaction of a suitable bicyclic precursor with tosyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or another non-polar solvent.
Base: Triethylamine or pyridine.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the tosyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions at the tosyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of new compounds with substituted groups at the tosyl position.
Applications De Recherche Scientifique
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the bicyclic structure can provide rigidity and specificity in binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Tosyl-3-azabicyclo[3.2.0]heptane: Lacks the hydroxyl group, making it less polar.
Uniqueness
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol is unique due to its combination of a bicyclic structure, a nitrogen atom, and a tosyl group. This combination provides distinct chemical reactivity and potential biological activity, making it valuable for research and development in various fields.
Propriétés
Formule moléculaire |
C13H17NO3S |
|---|---|
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.2.0]heptan-6-ol |
InChI |
InChI=1S/C13H17NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-10-6-13(15)12(10)8-14/h2-5,10,12-13,15H,6-8H2,1H3 |
Clé InChI |
BGOYZQVNHDZPBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C3C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


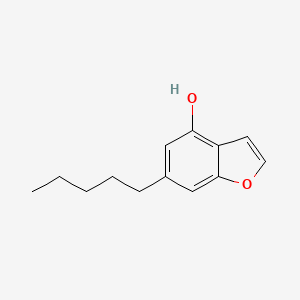
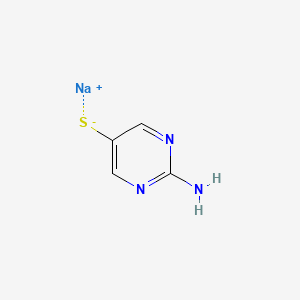
![2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)
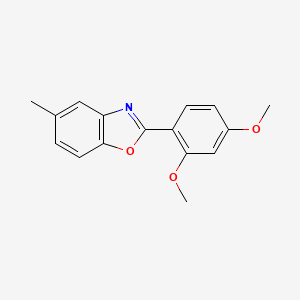
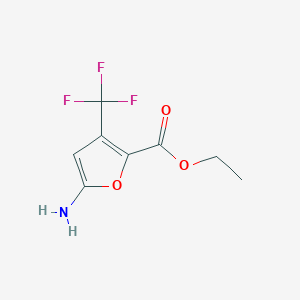
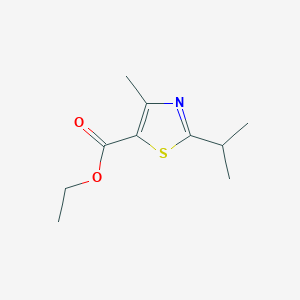
![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)
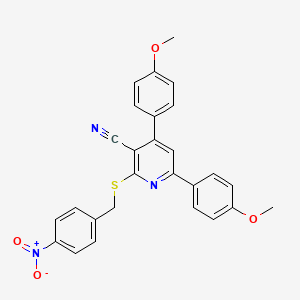
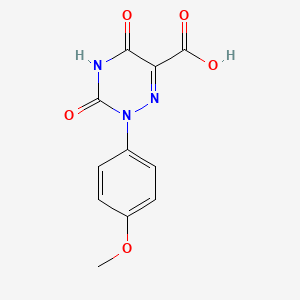
![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)
